Cas no 209727-65-1 (3-Amino-5-(5-bromo-3-pyridyl)pyrazole)
3-Amino-5-(5-bromo-3-pyridyl)pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-amino-5-(5-bromo-3-pyridyl)pyrazole
- SY268555
- 5-(5-bromopyridin-3-yl)-1H-pyrazol-3-amine
- 5-(5-BROMO-PYRIDIN-3-YL)-2H-PYRAZOL-3-YLAMINE
- 3-Amino-5-(5-bromo-3-pyridyl)pyrazole
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- MDL: MFCD06656813
- Inchi: 1S/C8H7BrN4/c9-6-1-5(3-11-4-6)7-2-8(10)13-12-7/h1-4H,(H3,10,12,13)
- InChI Key: HELGAHLRYSLWTH-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(=C1)C1=CC(N)=NN1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 178
- XLogP3: 1.2
- Topological Polar Surface Area: 67.6
3-Amino-5-(5-bromo-3-pyridyl)pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1126603-500mg |
5-(5-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine |
209727-65-1 | 95% | 500mg |
$1075 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126603-1g |
5-(5-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine |
209727-65-1 | 95% | 1g |
$1765 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126603-5g |
5-(5-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine |
209727-65-1 | 95% | 5g |
$6585 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126603-500mg |
5-(5-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine |
209727-65-1 | 95% | 500mg |
$1075 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1126603-1g |
5-(5-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine |
209727-65-1 | 95% | 1g |
$1765 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1126603-5g |
5-(5-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine |
209727-65-1 | 95% | 5g |
$6585 | 2025-03-01 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0709-1g |
5-(5-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine |
209727-65-1 | 97% | 1g |
¥13815.43 | 2024-04-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0709-5g |
5-(5-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine |
209727-65-1 | 97% | 5g |
¥51414.37 | 2024-04-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0709-500mg |
5-(5-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine |
209727-65-1 | 97% | 500mg |
¥8394.18 | 2024-04-19 | |
| eNovation Chemicals LLC | Y1126603-500mg |
5-(5-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine |
209727-65-1 | 95% | 500mg |
$1075 | 2025-03-01 |
3-Amino-5-(5-bromo-3-pyridyl)pyrazole Suppliers
3-Amino-5-(5-bromo-3-pyridyl)pyrazole Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 3-Amino-5-(5-bromo-3-pyridyl)pyrazole
3-Amino-5-(5-bromo-3-pyridyl)pyrazole: A Comprehensive Overview
The compound 3-Amino-5-(5-bromo-3-pyridyl)pyrazole (CAS No. 209727-65-1) is a heterocyclic organic compound with significant potential in various fields of chemistry and materials science. This molecule, characterized by its pyrazole ring fused with a pyridine moiety, has garnered attention due to its unique electronic properties and versatility in chemical reactions. Recent studies have highlighted its applications in drug discovery, material synthesis, and sensor development, making it a subject of intense research interest.
Chemical Structure and Properties
The molecular structure of 3-Amino-5-(5-bromo-3-pyridyl)pyrazole consists of a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) connected to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The presence of an amino group (-NH2) at position 3 and a bromine atom at position 5 of the pyridine ring introduces significant electronic and steric effects. These functional groups not only enhance the molecule's reactivity but also contribute to its stability under various chemical conditions.
Recent advancements in computational chemistry have allowed researchers to model the electronic properties of this compound with unprecedented accuracy. Studies using density functional theory (DFT) have revealed that the molecule exhibits a high degree of conjugation, which facilitates electron delocalization and enhances its ability to participate in redox reactions. This property makes it an attractive candidate for applications in electrochemical sensors and energy storage devices.
Synthesis and Characterization
The synthesis of 3-Amino-5-(5-bromo-3-pyridyl)pyrazole typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and cyclization processes. Researchers have recently developed more efficient synthetic routes that minimize the use of hazardous reagents while maximizing yield. For instance, a study published in *Journal of Organic Chemistry* demonstrated a green chemistry approach using microwave-assisted synthesis to produce the compound in high purity.
Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) have been employed to confirm the structure and purity of the compound. These analyses have provided valuable insights into the molecular geometry and bonding interactions within the molecule.
Applications in Drug Discovery
One of the most promising applications of 3-Amino-5-(5-bromo-3-pyridyl)pyrazole lies in the field of medicinal chemistry. The compound has been identified as a potential lead molecule for developing novel drugs targeting various diseases, including cancer and neurodegenerative disorders. Its ability to act as a ligand for metal ions has made it useful in designing coordination complexes with bioactive properties.
A recent study published in *Nature Communications* explored the use of this compound as a scaffold for designing inhibitors of protein kinases, which are key enzymes involved in cell signaling pathways. The research demonstrated that derivatives of 3-Amino-5-(5-bromo-3-pyridyl)pyrazole exhibited potent inhibitory activity against several kinase targets, suggesting their potential as anticancer agents.
Materials Science Applications
In addition to its role in drug discovery, 3-Amino-5-(5-bromo-3-pyridyl)pyrazole has shown promise in materials science. Its unique electronic properties make it suitable for use in organic electronics, particularly in the development of conductive polymers and organic light-emitting diodes (OLEDs). Researchers have reported that incorporating this compound into polymer matrices significantly enhances their electrical conductivity without compromising mechanical stability.
Recent advancements in nanotechnology have further expanded its applications. For example, scientists have successfully synthesized nanoparticles using this compound as a stabilizing agent. These nanoparticles exhibit excellent catalytic activity and are being explored for use in environmental remediation and industrial catalysis.
Toxicological Studies and Safety Considerations
As with any chemical compound intended for practical applications, understanding the toxicological profile of 3-Amino-5-(5-bromo-3-pyridyl)pyrazole is crucial. Preliminary toxicity studies indicate that the compound exhibits low acute toxicity when administered at moderate doses. However, chronic exposure studies are still underway to assess long-term effects on health.
Researchers emphasize the importance of adhering to standard safety protocols when handling this compound due to its potential irritant properties. Proper personal protective equipment (PPE) should be used during synthesis and experimentation to minimize occupational exposure risks.
Future Directions and Research Opportunities
The future prospects for 3-Amino-5-(5-bromo-3-pyridyl)pyrazole are vast and exciting. Ongoing research is focused on optimizing its synthesis pathways to achieve higher yields and reduce production costs. Additionally, efforts are being made to explore its potential as a building block for more complex molecular architectures with enhanced functionality.
Collaborative efforts between chemists, biologists, and engineers are expected to unlock new applications for this compound across diverse fields. As our understanding of its properties continues to grow, so too will its role in advancing scientific innovation.
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